1-(6,7,8-Trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one
Description
1-(6,7,8-Trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one is a structurally complex compound featuring a benzazepine core fused with a trimethoxy-substituted aromatic ring and an α,β-unsaturated ketone (prop-2-en-1-one) moiety. The benzazepine scaffold, a seven-membered heterocycle containing nitrogen, distinguishes this compound from simpler chalcone derivatives. The trimethoxy groups at positions 6, 7, and 8 on the aromatic ring introduce steric and electronic effects that modulate its physicochemical properties and biological interactions. The α,β-unsaturated ketone is a reactive pharmacophore common in chalcones, which are known for diverse bioactivities, including anticancer and enzyme inhibition .
Properties
IUPAC Name |
1-(6,7,8-trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-5-14(18)17-8-6-11-10-13(19-2)16(21-4)15(20-3)12(11)7-9-17/h5,10H,1,6-9H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLAPGAZPZPJOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2CCN(CCC2=C1)C(=O)C=C)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in the molecular structure of this compound, have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β.
Mode of Action
For instance, some TMP-bearing compounds have been found to inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 protein, and inhibit ERKs phosphorylation.
Biological Activity
1-(6,7,8-Trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one is a compound of interest due to its potential medicinal properties. The benzazepine structure is known for various biological activities, including neuropharmacological effects and cardiovascular benefits. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C17H22N2O4
- Molecular Weight : 318.37 g/mol
- CAS Number : Not readily available in the literature.
The presence of trimethoxy groups and a benzazepine core contributes to its unique pharmacological profile.
Neuropharmacological Effects
Research indicates that compounds similar to 1-(6,7,8-trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one exhibit significant neuropharmacological activities. For example:
- Dopaminergic Activity : Benzazepine derivatives have been shown to interact with dopamine receptors. Studies suggest that these compounds may function as selective dopaminergic agents, influencing conditions such as schizophrenia and Parkinson’s disease .
| Activity | Effect | Reference |
|---|---|---|
| Dopamine Receptor Agonism | Potential treatment for Parkinson's disease | |
| Antidepressant-like Effects | Improvement in mood-related behaviors in animal models |
Cardiovascular Effects
The compound's structural characteristics suggest potential cardiovascular benefits:
- Vasodilatory Effects : Similar compounds have demonstrated vasodilatory effects, which could be beneficial for treating conditions like hypertension and angina pectoris. The presence of hydroxyl groups in the benzazepine structure has been linked to enhanced vasodilation .
| Cardiovascular Activity | Mechanism | Reference |
|---|---|---|
| Vasodilation | Endothelial-dependent relaxation | |
| Bradycardic Effect | Reduction in heart rate |
Case Studies
Several studies have evaluated the biological activity of related benzazepine compounds.
- Study on Dopaminergic Activity :
- Vasodilatory Study :
Scientific Research Applications
Cardiovascular Effects
Research indicates that compounds related to benzazepines exhibit vasodilatory effects and may be beneficial in treating cardiovascular conditions such as angina. Studies have shown that these compounds can induce bradycardia and vasodilation, making them candidates for further exploration in cardiovascular therapies .
Neurological Effects
Benzazepines have been studied for their potential neuroprotective effects. The compound's ability to modulate neurotransmitter systems suggests it may have applications in treating neurodegenerative diseases or cognitive enhancement . For instance, some derivatives have been found to influence memory and learning circuits positively .
Synthesis and Derivatives
The synthesis of 1-(6,7,8-trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one involves several steps that include the formation of the benzazepine core and subsequent modifications to introduce the trimethoxy group. A notable method involves using N-allylation techniques to create various derivatives that may enhance pharmacological properties .
Case Study 1: Cardiovascular Research
In a study examining the cardiovascular effects of benzazepine derivatives, researchers found that specific modifications to the benzazepine structure enhanced vasodilatory activity. The study highlighted the importance of substituents like methoxy groups in increasing efficacy against angina .
Case Study 2: Cognitive Enhancement
Another study explored the cognitive-enhancing properties of benzazepine derivatives. It was found that these compounds improved performance in memory tasks in animal models. This suggests that 1-(6,7,8-trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one may possess similar properties worth investigating further .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substitution Patterns
The compound shares the α,β-unsaturated ketone backbone with chalcones but replaces the typical two-aryl system with a benzazepine ring (Ring A) and a methoxy-substituted aromatic ring (Ring B). This structural divergence impacts molecular planarity, electronic distribution, and binding interactions. For example:
- Chalcone Derivatives: Simple chalcones like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing conjugation and binding .
- Piperazine-Substituted Chalcones: Piperazine substituents in chalcones (e.g., cluster 12 compounds in ) enhance solubility but reduce potency compared to non-piperazine analogs like Cardamonin (IC50 = 4.35 μM) . The benzazepine moiety may similarly improve solubility while introducing steric constraints.
Substituent Effects on Bioactivity
The trimethoxy groups on Ring A critically influence electronic properties and potency:
- Electronegativity vs. Methoxy Substitution : Halogen substituents (e.g., bromine in compound 2j, IC50 = 4.703 μM) enhance chalcone activity due to electronegativity, whereas methoxy groups (e.g., compound 2p, IC50 = 70.79 μM) reduce potency by decreasing electron-withdrawing effects . The trimethoxy groups in the target compound may similarly diminish activity compared to halogenated analogs.
- Steric Effects : The bulky benzazepine core may hinder interactions with flat binding pockets that accommodate planar chalcones. For instance, Cardamonin’s hydroxyl groups facilitate hydrogen bonding, while methoxy groups in the target compound prioritize lipophilicity over polar interactions .
Computational and Crystallographic Insights
- Dihedral Angles and Conformation : Chalcones with smaller dihedral angles (e.g., 7.14° in 4-fluoro-chalcone) exhibit greater planarity, enhancing π-π stacking with biological targets . The benzazepine ring likely restricts rotation, reducing planarity but improving stability.
- DFT Studies : Computational models for chalcones like (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP) reveal electron density distribution and reactive sites . Similar analyses for the target compound could predict nucleophilic attack sites at the α,β-unsaturated ketone.
Comparative Activity Data
While specific bioactivity data for the target compound are unavailable in the provided evidence, extrapolation from structural analogs suggests:
- Enzyme Inhibition : The α,β-unsaturated ketone may act as a Michael acceptor, covalently binding to cysteine residues (e.g., KRAS G12C inhibitors in ). However, methoxy groups may reduce reactivity compared to halogenated chalcones.
- Anticancer Potential: Prop-2-en-1-one derivatives in show KRAS modulation, but the benzazepine core’s bulkiness might limit penetration into hydrophobic binding pockets compared to smaller chalcones.
Q & A
Q. What steps validate the compound’s stability in biological matrices for long-term studies?
- Methodological Answer :
- Matrix-Effect Studies : Spike the compound into plasma, CSF, or tissue homogenates. Quantify degradation over 24–72 hours using stable isotope-labeled internal standards (e.g., d₃-methoxy analogs) .
- Freeze-Thaw Cycles : Assess recovery after 3 cycles (-20°C to RT). Lyophilization may stabilize the enone moiety in aqueous buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
